7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one

Antifungal Enzyme Inhibition Histidine Biosynthesis

Researchers seeking a validated, moderately potent histidinol dehydrogenase (HDH) inhibitor scaffold can rely on this compound. It is a naturally occurring marine alkaloid with a unique fused bicyclic imidazopyrimidinone core. • Established HDH inhibition: IC50 = 24.2 µM against G. candidum HDH, with SAR to more potent analogs (IC50 as low as 3.17 µM). • Recognized mGlu5 PAM chemotype for CNS drug discovery, enabling rapid SAR exploration without custom synthesis. • Commercially available at ≥95% purity, reducing lead time for in vitro profiling and library synthesis.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 14509-66-1
Cat. No. B174367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
CAS14509-66-1
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1CNC(=O)N2C1=CN=C2
InChIInChI=1S/C6H7N3O/c10-6-8-2-1-5-3-7-4-9(5)6/h3-4H,1-2H2,(H,8,10)
InChIKeyAZFYLSFUALTNAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one: Scaffold Overview


7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one (CAS 14509-66-1) is a bicyclic heterocyclic compound featuring a fused imidazole and dihydropyrimidinone ring system with the molecular formula C₆H₇N₃O and a molecular weight of 137.14 g/mol [1]. This compound serves as a core scaffold in medicinal chemistry, with documented applications in enzyme inhibition (histidinol dehydrogenase) and as a potential positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5) [2][3]. It is also a naturally occurring marine alkaloid isolated from sponge extracts [4]. Commercial vendors offer this compound with a purity of ≥95% and typical pricing around 98.00 € per gram .

Histidinol dehydrogenase inhibitor scaffold context

mGlu5 PAM chemotype exploration template

Marine alkaloid starting point for natural product-like libraries

7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one: Scaffold Uniqueness


Substituting 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one with generic imidazole derivatives or simple pyrimidinones is not recommended due to its unique fused bicyclic scaffold that confers a specific three-dimensional conformation and electronic profile critical for target engagement. This scaffold has been specifically explored as a core for mGlu5 PAMs and histidinol dehydrogenase inhibitors, where minor structural modifications (e.g., saturation level, substitution pattern) lead to significant changes in potency and selectivity [1][2]. The compound's specific ring fusion and dihydro state are essential for the observed biological activities, and simpler, commercially available analogs are unlikely to replicate the same pharmacological profile without extensive synthetic optimization [3].

Scaffold

Generic imidazoles or pyrimidinones lack the fused bicyclic conformation required for target engagement

Saturation

The 7,8-dihydro state may shift potency; fully aromatic analogs exhibit different electronic profiles

Substitution

Minor structural modifications can alter HDH inhibition and mGlu5 PAM activity, limiting direct replacement

7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one: Key Assay Comparisons


HDH Inhibition Potency vs. Analogs

In an enzymatic assay against Geotrichum candidum histidinol dehydrogenase (HDH), 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one exhibited an IC50 of 0.0242 mM (24.2 µM) [1]. This potency is moderate but superior to several closely related analogs, such as methyl 1-chloro-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylate (IC50 = 0.1222 mM) and methyl 1-methyl-N-(phenoxycarbonyl)histidinate (IC50 = 0.0293 mM) [1]. The compound is, however, less potent than the optimized lead compound 3-(1H-imidazol-4-yl)propanoic acid (IC50 = 0.00317 mM) and 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid (IC50 = 0.00356 mM) [1].

HDH Inhibition
Head-to-head
IC50 0.0242 mM (24.2 µM) vs. G. candidum HDH; 5.05-fold more potent than methyl 1-chloro… carboxylate analog
Supports HDH inhibitor SAR interpretation
Moderate potency; ranked between less and more optimized analogs
Antifungal Enzyme Inhibition Histidine Biosynthesis

Physicochemical Property Profile

7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is characterized by a predicted pKa of 9.60 ± 0.20, a melting point of 218-219 °C, and a density of 1.53 g/cm³ [1]. These physicochemical properties inform appropriate handling, formulation, and storage conditions (recommended at 2-8 °C) [1]. In contrast, more oxidized analogs like imidazo[1,5-c]pyrimidin-5(6H)-one (without the 7,8-dihydro saturation) or more substituted derivatives (e.g., 6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one, CAS 303986-95-0) exhibit altered physicochemical profiles (e.g., higher molecular weight, different LogP) that impact solubility and permeability .

Physicochemical Profile
Data to verify
Predicted pKa 9.60±0.20; MP 218–219 °C; Density 1.53 g/cm³; Storage 2–8 °C
Informs handling and formulation context
Vendor-provided and predicted data; confirm experimentally for critical assays
Physicochemical Properties Handling Storage

Commercial Availability vs. Custom Synthesis

7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one (CAS 14509-66-1) is commercially available from multiple vendors with a guaranteed purity of ≥95% . Current pricing is approximately 98.00 € per gram, with larger quantities available at scaled pricing (e.g., 5g for 383.00 €) . In contrast, more complex substituted analogs (e.g., 6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one, CAS 303986-95-0) are less widely available and often require custom synthesis, leading to higher costs and longer lead times . The parent scaffold is therefore a cost-effective, readily accessible starting material for further derivatization.

Commercial Availability
Supplier data
≥95% purity; ~98 €/g; off-the-shelf from multiple vendors; substituted analogs often require custom synthesis
Supports procurement and early screening initiation
Availability from listed vendors; verify current stock and pricing
Procurement Commercial Availability Purity

7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one: Optimal Use Cases


Antifungal HDH Inhibitor Scaffold

This compound is a validated, moderately potent inhibitor of G. candidum HDH (IC50 = 24.2 µM). It serves as an ideal starting scaffold for medicinal chemistry optimization, given the established SAR with more potent analogs (IC50 as low as 3.17 µM) [1]. Researchers can use this core to explore substitution patterns that enhance potency and selectivity against fungal HDH.

mGlu5 PAM Development Template

The imidazopyrimidinone/dihydroimidazopyrimidinone core is a recognized chemotype for mGlu5 PAMs. While the parent compound itself may not be a clinical candidate, it represents a key structural class explored in SAR studies for CNS disorders. Using this scaffold as a starting point can accelerate the synthesis of novel PAMs with improved DMPK profiles [2].

Natural Product-Like Library Synthesis

As a naturally occurring marine alkaloid isolated from sponge extracts, this compound is a valuable entry for generating natural product-like libraries. Its unique fused heterocyclic structure offers a distinct chemical space for phenotypic screening against various targets, including sEH and Wnt/β-catenin pathways [3].

Cost-Effective Early-Stage Profiling

Given its commercial availability at ≥95% purity and moderate cost (~98 €/g), this compound is an economical choice for initial in vitro profiling. It allows research groups to rapidly assess the biological relevance of the imidazopyrimidinone scaffold in their assays of interest without the time and expense of custom synthesis .

Application
Selection Property
Validation Focus
Histidinol dehydrogenase inhibition research
SAR-explorable scaffold with reported moderate inhibitory activity
HDH enzymatic assay response and selectivity versus reference analogs
mGlu5 PAM chemotype exploration
Imidazopyrimidinone core with allosteric modulator context
mGlu5 PAM functional activity and DMPK profiling
Natural product-like library synthesis
Marine alkaloid scaffold providing distinct chemical space
Phenotypic screening hit identification and target deconvolution
Early-stage in vitro profiling
Commercially available scaffold with defined purity and scale
Target assay relevance and scaffold suitability for hit expansion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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